molecular formula C12H18Si B177456 Cinnamyltrimethylsilane CAS No. 19752-23-9

Cinnamyltrimethylsilane

Cat. No. B177456
CAS RN: 19752-23-9
M. Wt: 190.36 g/mol
InChI Key: QSOKYXQHVHZSER-UHFFFAOYSA-N
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Description

Cinnamyltrimethylsilane is a chemical compound with the molecular formula C12H18Si . It contains a total of 31 bonds, including 13 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, and 1 six-membered ring .


Synthesis Analysis

Cinnamyltrimethylsilane has been used in the synthesis of tamoxifen, a representative SERM (selective estrogen receptor modulator), via a three-component coupling reaction among aromatic aldehyde, cinnamyltrimethylsilane, and b-chlorophenetole . Another synthesis route involves the reaction of Chlorotrimethylsilane and Cinnamyl chloride .


Molecular Structure Analysis

The molecular structure of Cinnamyltrimethylsilane includes 31 atoms, with 18 Hydrogen atoms and 12 Carbon atoms . The structure data file (SDF/MOL File) contains information about the atoms, bonds, connectivity, and coordinates of the Cinnamyltrimethylsilane molecule .


Chemical Reactions Analysis

Cinnamyltrimethylsilane has been involved in a novel three-component coupling reaction among aromatic aldehydes, cinnamyltrimethylsilane, and aromatic nucleophiles using HfCl4 as a Lewis acid catalyst to produce 3,4,4-triarylbutene . This reaction is a valuable intermediate of the tamoxifen derivatives .

Scientific Research Applications

Synthesis of Tamoxifen in Pharmaceutical Research

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

Cinnamyltrimethylsilane is used in the synthesis of Tamoxifen, a representative SERM (Selective Estrogen Receptor Modulator). Tamoxifen is an anti-cancer agent used in the treatment of estrogen-dependent breast cancer and osteoporosis .

Methods of Application or Experimental Procedures

Two synthetic pathways were developed for the synthesis of Tamoxifen and its derivatives. The second pathway utilized a novel three-component coupling reaction among aromatic aldehydes, cinnamyltrimethylsilane, and aromatic nucleophiles using HfCl4 as a Lewis acid catalyst .

Results or Outcomes

The second strategy requires only three or four steps to produce Tamoxifen and Droloxifene, including the installation of the side-chain moiety and the base-induced double-bond migration to form the tetra-substituted olefin structure . This synthetic strategy serves as a new and practical pathway to prepare not only the Tamoxifen derivatives but also other SERMs .

Antimicrobial Activity

Specific Scientific Field

Microbiology

Summary of the Application

Cinnamyltrimethylsilane is part of the cinnamoyl nucleus in synthetic cinnamides and cinnamates, which have been studied for their antimicrobial potential .

Methods of Application or Experimental Procedures

Nineteen synthetic cinnamides and cinnamates having a cinnamoyl nucleus were prepared and submitted for the evaluation of antimicrobial activity against pathogenic fungi and bacteria .

Results or Outcomes

The results of this study are not specified in the source .

Synthesis of Silatranes

Specific Scientific Field

Material Science and Chemistry

Summary of the Application

Cinnamyltrimethylsilane is used in the synthesis of silatranes, a class of silicon-based compounds. Silatranes have gained acceptance for a wide variety of applications due to their unique structural and reactivity properties .

Methods of Application or Experimental Procedures

The synthesis of silatranes involves general synthetic approaches used to synthesize different silatranes. The most interesting feature of silatranes is the variation of Si–N bond length on the basis of the axial substituent of Si .

Results or Outcomes

Silatranes have found potential applications in sol–gel processes, mesoporous zeotypes, atomic force microscopy, commercial products such as adhesion promoters, polymer formation, and rubber compositions .

Asymmetric Synthesis

Specific Scientific Field

Organic Chemistry

Summary of the Application

Cinnamyltrimethylsilane is used in the synthesis of silicon-stereogenic silanes, which is one of the most intriguing and challenging aspects in organic chemistry and organosilicon chemistry .

Methods of Application or Experimental Procedures

The synthesis of silicon-stereogenic silanes involves exciting advances in the synthesis of silicon-stereogenic silane .

Results or Outcomes

The application of these chiral silanes in asymmetric synthesis has been outlined .

Acylsilanes in Organic Synthesis

Summary of the Application

Cinnamyltrimethylsilane is used in the synthesis of acylsilanes. Acylsilanes have long been used in organic synthesis. However, unprecedentedly wide applications of this type of compound have been witnessed in many fields well beyond pure organic synthesis .

Methods of Application or Experimental Procedures

The recently developed quick synthetic method for acylsilanes makes the chemistry even more attractive . The highlight covers the selected representative examples and focuses on their possible utilities in the future .

Results or Outcomes

The applications of acylsilanes include photo-click reactions to polymer-backbone editing, catalytic Fisher carbene formation, and acylsilane-hydroxylation ligation .

Supramolecular Gels

Specific Scientific Field

Material Science

Summary of the Application

Cinnamyltrimethylsilane is used in the synthesis of supramolecular gels. Supramolecular gels challenge the traditional framework of gels by relying on non-covalent interactions for self-organization into hierarchical structures .

Methods of Application or Experimental Procedures

Supramolecular gels are assembled from distinct constituent molecules, and have been a focus of increased research since the turn of the century . They are comprised of low molecular weight gelators self-assembled into a disordered network structure through secondary noncovalent bonds .

Results or Outcomes

This class of materials offers a variety of novel and exciting potential applications. The examples presented here demonstrate unique benefits of supramolecular gels, including tunability, processability, and self-healing capability, enabling a new approach to solve engineering challenges .

properties

IUPAC Name

trimethyl(3-phenylprop-2-enyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18Si/c1-13(2,3)11-7-10-12-8-5-4-6-9-12/h4-10H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSOKYXQHVHZSER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CC=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cinnamyltrimethylsilane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
79
Citations
Y Sano, I Shiina - Tetrahedron letters, 2006 - Elsevier
A short-step route for the preparation of droloxifene has been established via the novel three-component coupling reaction among 3-pivaloyloxybenzaldehyde, cinnamyltrimethylsilane, …
Number of citations: 7 www.sciencedirect.com
I Shiina, Y Sano, K Nakata, M Suzuki… - Bioorganic & medicinal …, 2007 - Elsevier
… First, benzaldehyde and cinnamyltrimethylsilane were chosen as substrates to optimize … cinnamyltrimethylsilane in the anisole solvent because the reactivity of cinnamyltrimethylsilane …
Number of citations: 31 www.sciencedirect.com
J Yoshida, K Muraki, H Funahashi… - The Journal of Organic …, 1986 - ACS Publications
… reduction of cinnamyl acetate in the presence of chlorotrimethylsilane gave cinnamyltrimethylsilane in 50% yield (Table I). Cinnamyl carbonate and cinnamyl sulfone also …
Number of citations: 48 pubs.acs.org
T Fujii, T Hirao, Y Ohshiro - Tetrahedron letters, 1993 - Elsevier
Cinnamyltrimethylsilane underwent desilylation via one-electron oxidation with VO(OEt)Cl 2 , which was applied to the cross-coupling with the less oxidizable allylic silanes to give the …
Number of citations: 36 www.sciencedirect.com
I Shiina, Y Sano, K Nakata, T Kikuchi, A Sasaki… - Bioorganic & medicinal …, 2007 - Elsevier
… coupling reaction among aromatic aldehydes, cinnamyltrimethylsilane (4), and aromatic … The coupling reaction of benzaldehyde, cinnamyltrimethylsilane (4), and anisole promoted …
Number of citations: 21 www.sciencedirect.com
I Shiina, M Suzuki, K Yokoyama - Tetrahedron letters, 2004 - Elsevier
… First, benzaldehyde and cinnamyltrimethylsilane were chosen as substrates to optimize the … cinnamyltrimethylsilane in anisole solvent because the reactivity of cinnamyltrimethylsilane …
Number of citations: 32 www.sciencedirect.com
Y Sano, K Nakata, T Otoyama, S Umeda, I Shiina - Chemistry letters, 2007 - journal.csj.jp
… of lasofoxifene (4), a possible candidate for alleviating osteoporosis, via the novel three-component coupling reaction among 4-pivaloyloxybenzaldehyde (5), cinnamyltrimethylsilane (6)…
Number of citations: 15 www.journal.csj.jp
K Nakata, Y Sano, I Shiina - Molecules, 2010 - mdpi.com
… In the presence of HfCl 4 , the desired one-pot coupling reaction among 4-pivaloyloxybenzaldehyde (5), cinnamyltrimethylsilane (6), and anisole proceeded to afford the corresponding …
Number of citations: 8 www.mdpi.com
K Ono, H Ishizuka, T Nakano - Journal of organometallic chemistry, 1999 - Elsevier
… In this reaction, cinnamyltrimethylsilane was not detected in GLC analysis, but the … The yield of cinnamyltrimethylsilane was 4%. In contrast, the germylation using (germyl)…
Number of citations: 1 www.sciencedirect.com
Z Zhang - 1995 - oaktrust.library.tamu.edu
A number of allylsilanes were synthesized and their reactions with allyldichloroboranes were studied. The stereochemistry and scope of this new allylboration reaction have been …
Number of citations: 0 oaktrust.library.tamu.edu

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